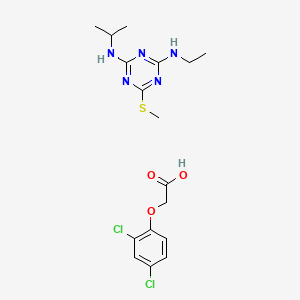
Gesapax multi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gesapax multi is a herbicide primarily used for controlling weeds and grasses in sugarcane cultivation. It is a combination of two active ingredients: ametryn and atrazine, both of which belong to the triazine class of herbicides. These compounds inhibit photosynthesis in susceptible plant species, leading to their eventual death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ametryn and atrazine involves the reaction of cyanuric chloride with appropriate amines. For ametryn, the reaction involves the use of isopropylamine and ethylamine, while for atrazine, the reaction involves the use of ethylamine and isopropylamine. The reactions are typically carried out in the presence of a base, such as sodium hydroxide, and at elevated temperatures to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of Gesapax multi involves the large-scale synthesis of ametryn and atrazine, followed by their formulation into a suspension concentrate. The formulation process includes mixing the active ingredients with surfactants, dispersants, and other additives to ensure stability and ease of application. The final product is then packaged and distributed for agricultural use .
Analyse Chemischer Reaktionen
Types of Reactions
Gesapax multi undergoes several types of chemical reactions, including:
Oxidation: The active ingredients can be oxidized to form various degradation products.
Reduction: Under certain conditions, the triazine ring can be reduced, leading to the formation of different compounds.
Substitution: The chlorine atoms in the triazine ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are often employed.
Major Products Formed
The major products formed from these reactions include various triazine derivatives, which may have different herbicidal properties or reduced activity compared to the parent compounds .
Wissenschaftliche Forschungsanwendungen
Gesapax multi has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of triazine herbicides and their environmental fate.
Biology: Investigated for its effects on non-target plant species and soil microorganisms.
Medicine: Studied for its potential toxicological effects on human health and its mechanism of action at the molecular level.
Wirkmechanismus
The mechanism of action of Gesapax multi involves the inhibition of photosynthesis at photosystem II. The active ingredients, ametryn and atrazine, bind to the D1 protein in the photosystem II complex, blocking the electron transport chain. This prevents the conversion of light energy into chemical energy, leading to the death of the plant. The molecular targets include the D1 protein and other components of the photosystem II complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Simazine: Another triazine herbicide with a similar mode of action but different chemical structure.
Propazine: Similar to atrazine but with different substituents on the triazine ring.
Cyanazine: A triazine herbicide with a different set of substituents, leading to variations in its herbicidal activity.
Uniqueness
Gesapax multi is unique due to its combination of ametryn and atrazine, which provides a broader spectrum of weed control compared to single-component herbicides. The synergistic effect of the two active ingredients enhances its efficacy and reduces the likelihood of weed resistance .
Eigenschaften
CAS-Nummer |
8073-61-8 |
|---|---|
Molekularformel |
C17H23Cl2N5O3S |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)acetic acid;4-N-ethyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H17N5S.C8H6Cl2O3/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h6H,5H2,1-4H3,(H2,10,11,12,13,14);1-3H,4H2,(H,11,12) |
InChI-Schlüssel |
YPMKDPSTEMDBJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















